N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine
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Overview
Description
“N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine” is a chemical compound. It is a derivative of boric acid . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) .
Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.08 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors .
Scientific Research Applications
Benzoxaborole Compounds in Therapeutic Uses
Benzoxaboroles have been identified as versatile scaffolds with broad applications in medicinal chemistry due to their physicochemical and drug-like properties. In the last decade, the use of the benzoxaborole moiety in the design of compounds led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. This chemical class's unique mechanism of action is often related to the electron-deficient nature of the boron atom, which contributes to its biological activity. Two benzoxaborole derivatives, tavaborole and crisaborole, have been clinically approved for treating onychomycosis and atopic dermatitis, respectively, with several others in various phases of clinical trials. The chemical versatility and ease of preparation of benzoxaboroles highlight their potential in pharmaceutical research and development (Nocentini, Supuran, & Winum, 2018).
Future Directions
The compound has good biological activity and pharmacological effects . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In addition, arylboronic acid is economical and easy to obtain, and it is stable to water and air . It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications . Fluorine-containing compounds are also widely used in medicine .
Mechanism of Action
Target of Action
Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound, being a boronic acid pinacol ester, is likely to undergo a process similar to the Pinacol Rearrangement . This is an acid-catalyzed rearrangement of 1,2-diols (vicinal diols) where the acid serves to protonate one of the hydroxyl groups, which departs as water, giving a carbocation . Subsequently, a C-O pi bond is formed as a C-C bond migrates to the adjacent carbon .
Biochemical Pathways
Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . This suggests that the compound may interact with biochemical pathways related to these processes.
Pharmacokinetics
The solubility of phenylboronic acid and its cyclic esters in organic solvents has been studied . Phenylboronic acid reveals high solubility in ether and ketone and very low in hydrocarbon . Pinacol ester, a similar compound, shows better solubility than parent acid in all tested solvents . These properties could impact the bioavailability of the compound.
Result of Action
Due to its structural similarity to other boronic acid pinacol ester compounds, it may share similar effects such as involvement in carbon-carbon coupling and carbon heterocoupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in different solvents can affect its bioavailability and hence its efficacy . Furthermore, the compound’s stability could be influenced by factors such as temperature and pH.
properties
IUPAC Name |
N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)14-9-12(18)6-5-11(14)10-19-13-7-8-13/h5-6,9,13,19H,7-8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORDLQAKANVQLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682379 |
Source
|
Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256360-58-3 |
Source
|
Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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